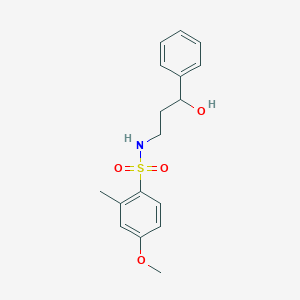

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide

説明

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a 3-hydroxy-3-phenylpropyl chain and a 4-methoxy-2-methyl-substituted aromatic ring. The compound’s synthesis typically involves sulfonylation of the 3-hydroxy-3-phenylpropylamine intermediate, as seen in analogous preparations like N-(3-Hydroxy-3-phenylpropyl)benzamide (2a) (79% yield, ).

特性

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-13-12-15(22-2)8-9-17(13)23(20,21)18-11-10-16(19)14-6-4-3-5-7-14/h3-9,12,16,18-19H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATBBEVNMFJUNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 3-hydroxy-3-phenylpropylamine, which is then reacted with 4-methoxy-2-methylbenzenesulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can improve yield and purity. Additionally, the use of automated systems can reduce the need for manual intervention and minimize the risk of human error.

化学反応の分析

Types of Reactions

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.

Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3-oxo-3-phenylpropyl-4-methoxy-2-methylbenzenesulfonamide.

Reduction: Formation of N-(3-amino-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Substituent Effects on the Sulfonamide/Amide Core

a. N-(3-Hydroxy-3-phenylpropyl)benzamide (2a)

- Structure : Replaces the 4-methoxy-2-methylbenzenesulfonamide group with a benzamide moiety.

- Properties : Exhibits higher lipophilicity due to the absence of the polar sulfonamide group. This increases solubility in organic solvents compared to the target compound.

- Synthesis : Prepared via benzoylation of the 3-hydroxy-3-phenylpropylamine intermediate, similar to methods in .

b. (S)-Methyl 3-(4-methylphenylsulfonamido)-3-phenylpropanoate

- Structure : Features a methyl ester and a 4-methylbenzenesulfonamide group.

c. N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide

Modifications in the Alkyl Chain

a. N-((S)-3-Bromo-1-phenyl-propyl)-4-methyl-benzenesulfonamide

- Structure : Replaces the 3-hydroxy group with a bromine atom.

b. N-(2-(Butyltellanyl)ethyl)-4-methylbenzenesulfonamide (1c)

Functional Group Comparisons

b. N-Phenyl-2-furohydroxamic Acid (11)

- Structure : Combines a furan ring with a hydroxamic acid group.

- Antioxidant Capacity : Demonstrates higher DPPH radical scavenging activity than typical sulfonamides due to the conjugated π-system and hydroxamate moiety.

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

*Calculated based on molecular formula.

生物活性

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Sulfonamide group

- Hydroxy group

- Methoxy group

These functional groups contribute to its reactivity and interactions with biological targets. The synthesis typically involves the reaction of 3-hydroxy-3-phenylpropylamine with 4-methoxy-2-methylbenzenesulfonyl chloride under basic conditions, often using organic solvents such as dichloromethane for purification.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby altering their activity. This inhibition can lead to various downstream effects depending on the enzyme involved.

- Receptor Interaction : It may also interact with certain receptors, influencing physiological responses.

Biological Activities

Research indicates that this compound has several potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest that sulfonamides exhibit antimicrobial properties. This compound could potentially inhibit bacterial growth through its action on bacterial enzymes.

- Anti-inflammatory Effects : Some studies have indicated that compounds with similar structures may exhibit anti-inflammatory properties by modulating inflammatory pathways.

- Anticancer Potential : Research is ongoing to explore the compound's effects on cancer cell lines. Initial findings suggest it may induce apoptosis in certain cancer cells, although more extensive studies are needed to confirm these effects.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of specific bacteria | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study Example

A study conducted on the compound's effects on human cancer cell lines demonstrated significant cytotoxicity at varying concentrations. The results indicated that at higher concentrations, there was a marked increase in apoptotic markers, suggesting a potential mechanism for anticancer activity. Further research is warranted to explore the specific pathways involved and the therapeutic potential against various cancers.

Q & A

Q. How can the structure and purity of N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide be confirmed experimentally?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HR-MS) are essential for structural confirmation. For purity assessment, combine HPLC with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) using silica gel plates and a solvent system like ethyl acetate/hexane (3:7). Cross-validate results with elemental analysis (C, H, N, S) to ensure >95% purity .

Q. What functional groups in this compound influence its reactivity and biological activity?

- Methodological Answer: Key groups include the sulfonamide moiety (hydrogen-bond acceptor), 3-hydroxypropanol (potential for oxidation or esterification), and 4-methoxy-2-methylbenzene (enhances lipophilicity). The hydroxyl group may participate in hydrogen bonding with biological targets, while the methoxy group stabilizes aromatic interactions. Use IR spectroscopy to identify O–H (3200–3600 cm⁻¹) and S=O (1150–1350 cm⁻¹) stretches .

Q. What are the standard protocols for synthesizing this compound?

- Methodological Answer: A typical route involves:

- Step 1: React 4-methoxy-2-methylbenzenesulfonyl chloride with 3-amino-3-phenylpropanol in dry dichloromethane (DCM) under nitrogen.

- Step 2: Use triethylamine (TEA) as a base to neutralize HCl byproducts.

- Step 3: Purify via column chromatography (silica gel, gradient elution with DCM/methanol). Monitor reaction progress by TLC and confirm yields via gravimetric analysis .

Q. How can initial biological activity screening be designed for this compound?

- Methodological Answer: Conduct in vitro assays against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential) at concentrations of 1–100 μM. Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity. Include positive controls (e.g., celecoxib for COX-2) and validate cytotoxicity via MTT assays in HEK-293 cells .

Advanced Research Questions

Q. How can computational modeling predict target interactions of this sulfonamide derivative?

- Methodological Answer: Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of potential targets (e.g., carbonic anhydrase IX from PDB: 3IAI). Optimize ligand geometry with density functional theory (DFT) at the B3LYP/6-31G* level. Calculate binding free energies (ΔG) and validate with molecular dynamics simulations (NAMD/GROMACS) over 100 ns trajectories .

Q. What strategies optimize the synthetic yield of this compound under varying reaction conditions?

- Methodological Answer: Use a Design of Experiments (DoE) approach to test variables:

- Solvent polarity: Compare DCM vs. THF.

- Temperature: 0°C vs. room temperature.

- Catalyst: Add DMAP (4-dimethylaminopyridine) for accelerated sulfonamide formation.

Analyze results via response surface methodology (RSM) to identify optimal conditions (e.g., 85% yield in DCM with 10 mol% DMAP at 25°C) .

Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer: Re-evaluate assay conditions:

- Buffer pH: Test pH 7.4 vs. 6.5 (tumor microenvironment).

- Protein binding: Use dialysis to assess serum protein interference.

- Batch variability: Characterize compound purity across batches via LC-MS. Apply ANOVA with post-hoc Tukey tests to determine significance (p < 0.05) .

Q. What structural modifications enhance the compound’s pharmacokinetic profile?

- Methodological Answer: Derivatize the hydroxyl group to improve metabolic stability:

- Esterification: Acetylate with acetic anhydride to reduce polarity.

- PEGylation: Attach polyethylene glycol (PEG-500) to increase half-life.

Assess logP (via shake-flask method) and metabolic stability in liver microsomes (e.g., human CYP3A4 incubation) .

Q. How does the methoxy group’s position affect electronic properties and bioactivity?

- Methodological Answer: Synthesize analogs with methoxy at ortho, meta, and para positions. Compare electronic effects via Hammett σ constants and calculate electrostatic potential maps (Gaussian 16). Test bioactivity in a panel of kinase inhibition assays to correlate substituent position with potency .

Q. What mechanisms underlie the compound’s potential off-target effects?

- Methodological Answer:

Perform kinome-wide profiling (Eurofins KinaseProfiler) at 10 μM. Identify off-target hits (e.g., EGFR, VEGFR2) and validate via Western blot (phosphorylation inhibition). Use CRISPR-Cas9 knockout models to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。